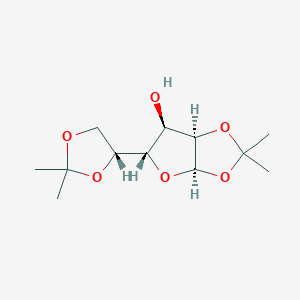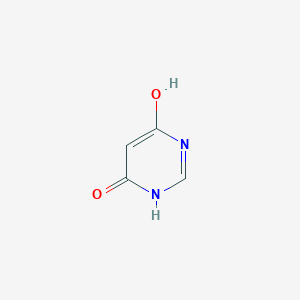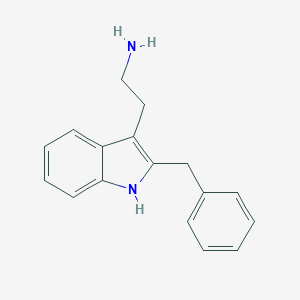
Duvoglustat hydrochloride
Descripción general
Descripción
Duvoglustat hydrochloride, also known as 1-deoxynojirimycin (DNJ) or moranolin, is an alpha-glucosidase inhibitor . It is most commonly found in mulberry leaves . It has been investigated for its antiviral action, and derivatives of deoxynojirimycin may have anti-HIV activity .
Synthesis Analysis
The small molecule pharmacological chaperone AT2220 (1-deoxynojirimycin hydrochloride, duvoglustat hydrochloride) binds and stabilizes wild-type as well as multiple mutant forms of GAA, and can lead to higher cellular levels of GAA .Molecular Structure Analysis
The molecular formula of Duvoglustat hydrochloride is C6H13NO4 .Chemical Reactions Analysis
Duvoglustat hydrochloride has been shown to increase the specific activity of P545L GAA toward both natural (glycogen) and artificial substrates in vitro . It also increased the ER export, lysosomal delivery, proteolytic processing, and stability of P545L GAA .Physical And Chemical Properties Analysis
The average mass of Duvoglustat hydrochloride is 163.1717 Da and the monoisotopic mass is 163.084457909 Da .Aplicaciones Científicas De Investigación
Treatment of Pompe Disease
Duvoglustat hydrochloride is being investigated as a pharmacological chaperone for the treatment of Pompe disease, a lysosomal storage disorder characterized by the accumulation of glycogen in the heart and skeletal muscles . It is designed to increase the systemic and tissue exposure of active acid α-glucosidase (GAA), the enzyme deficient in Pompe patients. When co-administered with enzyme replacement therapy, it has shown to increase GAA activity in plasma and muscle tissue, which is crucial for reducing glycogen accumulation .
Enhancement of Enzyme Replacement Therapies
The compound has been shown to enhance the effectiveness of enzyme replacement therapies (ERTs) by increasing the exposure of active enzyme levels in plasma and skeletal muscles . This could potentially improve the outcomes for patients with various lysosomal storage disorders who are dependent on ERTs for management of their conditions.
Stabilization of Mutant GAA Enzymes
Duvoglustat hydrochloride binds and stabilizes both wild-type and mutant forms of GAA. This stabilization can lead to higher cellular levels of GAA, which is beneficial for patients with Pompe disease carrying different mutations in the GAA gene . It increases the specific activity and lysosomal delivery of mutant GAA, promoting glycogen reduction in a transgenic mouse model of Pompe disease .
Pharmacological Chaperone Therapy
As a pharmacological chaperone, Duvoglustat hydrochloride assists in the proper folding and trafficking of mutant enzymes to the lysosomes. This is particularly important for enzymes that are misfolded due to genetic mutations and are otherwise degraded or fail to reach their target location within the cell .
Research on Aging-Associated Brain Diseases
There is ongoing research into the role of Duvoglustat hydrochloride in aging-associated brain diseases. The compound’s influence on AMPK signaling, which may have a critical role in such diseases, is of particular interest . This could open up new avenues for the treatment of age-related neurodegenerative disorders.
Dose-Response Relationship Studies
Studies have also been conducted to understand the dose-response relationship of Duvoglustat hydrochloride. These studies help in determining the optimal dosing that maximizes therapeutic benefits while minimizing potential adverse effects . Understanding the pharmacokinetics of the compound is essential for its development as a therapeutic agent.
Mecanismo De Acción
Target of Action
Duvoglustat hydrochloride, also known as 1-Deoxynojirimycin hydrochloride, primarily targets alpha-glucosidase . Alpha-glucosidase is an enzyme that breaks down carbohydrates into simple sugars. Inhibiting this enzyme can help manage conditions like diabetes and Pompe disease .
Mode of Action
Duvoglustat hydrochloride acts as an alpha-glucosidase inhibitor . It binds and stabilizes both wild-type and multiple mutant forms of alpha-glucosidase, leading to higher cellular levels of the enzyme . This interaction enhances the stability of the enzyme, preventing its rapid degradation and clearance .
Biochemical Pathways
The primary biochemical pathway affected by Duvoglustat hydrochloride is the breakdown of carbohydrates. By inhibiting alpha-glucosidase, the compound slows down the conversion of complex carbohydrates into simple sugars, thus controlling the release of glucose into the bloodstream .
Pharmacokinetics
It is known that the compound can increase the circulating half-life of acid alpha-glucosidase (gaa), leading to significant increases in total gaa activity in disease-relevant tissues .
Result of Action
The primary result of Duvoglustat hydrochloride’s action is the increased presence and activity of alpha-glucosidase in cells. This leads to a more controlled breakdown of carbohydrates, which can be beneficial in managing blood glucose levels and treating conditions like Pompe disease .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHMALTJRDNQI-VFQQELCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017351 | |
| Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AT2220 is designed to act as a pharmacological chaperone by selectively binding to the misfolded enzyme responsible for Pompe disease, Gaa. After binding to the enzyme, it is thought that AT2220 promotes the proper folding, processing, and trafficking of the enzyme from the endoplasmic reticulum to its final destination, the lysosome, the area of the cell where the enzyme does its work. Once it reaches the lysosome, the pharmacological chaperone is displaced, and the enzyme can perform its normal function, which is the breakdown of its natural substrate, glycogen. | |
| Record name | AT2220 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05200 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Duvoglustat hydrochloride | |
CAS RN |
73285-50-4 | |
| Record name | 1-Deoxynojirimycin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73285-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Duvoglustat hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073285504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DUVOGLUSTAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RN23C42QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



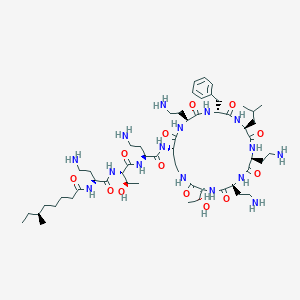
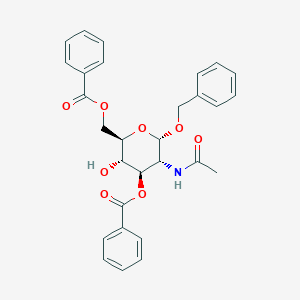

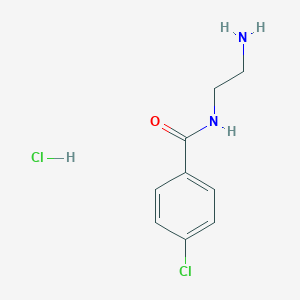
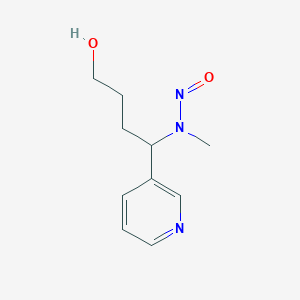
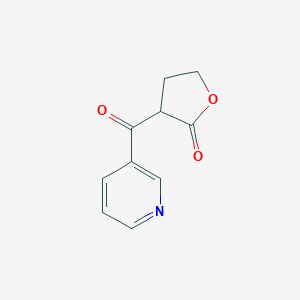
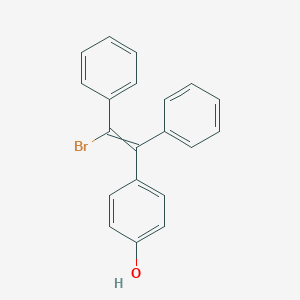
![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)
